molecular formula C9H9NO3 B1303492 2,3-Dihydro-1,4-benzodioxine-5-carboxamide CAS No. 349550-81-8

2,3-Dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B1303492
CAS No.: 349550-81-8
M. Wt: 179.17 g/mol
InChI Key: OIYLTYTXMKZKCR-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-5-carboxamide is an organic compound with the molecular formula C9H9NO3. It is a derivative of benzodioxine, a bicyclic structure containing an oxygen atom in the ring.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1,4-benzodioxine-5-carboxamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been identified as a potential inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes . By inhibiting PARP1, this compound can interfere with the DNA repair mechanism, which is particularly relevant in cancer research where PARP1 inhibitors are used to enhance the efficacy of chemotherapy and radiotherapy . The interaction between this compound and PARP1 involves binding to the enzyme’s active site, thereby preventing its normal function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the inhibition of PARP1 by this compound leads to the accumulation of DNA damage, ultimately resulting in cell death . Additionally, this compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins involved in DNA repair and cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of PARP1 by binding to its active site . This binding prevents PARP1 from catalyzing the poly (ADP-ribosylation) of target proteins, a critical step in the DNA repair process . Additionally, this compound may influence other molecular pathways by interacting with proteins involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound results in sustained inhibition of PARP1 activity and increased DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PARP1 activity without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and cell survival. The primary enzyme it interacts with is PARP1, which plays a crucial role in the base excision repair pathway . By inhibiting PARP1, this compound disrupts the normal repair of single-strand DNA breaks, leading to the accumulation of DNA damage and cell death . This compound may also affect other metabolic pathways by influencing the activity of enzymes and cofactors involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can localize to the nucleus, where it interacts with PARP1 and other nuclear proteins involved in DNA repair . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its transport .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on PARP1 . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments . The activity and function of this compound are closely linked to its nuclear localization, as this is where it interacts with key proteins involved in DNA repair and cell survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the benzodioxine derivative with an amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the synthetic routes described above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxine-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1,4-benzodioxine-5-carboxamide is unique due to its specific benzodioxine core structure, which imparts distinct chemical and biological properties. Its ability to inhibit PARP1 with high potency makes it a valuable compound for further development in cancer therapy .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYLTYTXMKZKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381574
Record name 2,3-dihydro-1,4-benzodioxine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349550-81-8
Record name 2,3-dihydro-1,4-benzodioxine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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